BenchChemオンラインストアへようこそ!

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

Medicinal chemistry SAR Pyrazole lipophilicity

3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol (C₁₉H₂₀N₂O, MW 292.38 g/mol, exact mass 292.157563) is a trisubstituted 1H-pyrazol-5-ol derivative bearing a 3-methyl, N1-(4-methylphenyl), and C4-(2-phenylethyl) substitution pattern. The compound belongs to the pyrazol-5-ol (hydroxypyrazole) class, which exists in tautomeric equilibrium between the 1H-pyrazol-5-ol and 1,2-dihydro-3H-pyrazol-3-one forms, a property that critically influences hydrogen-bonding capacity, target recognition, and metabolic stability.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B4693498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC3=CC=CC=C3
InChIInChI=1S/C19H20N2O/c1-14-8-11-17(12-9-14)21-19(22)18(15(2)20-21)13-10-16-6-4-3-5-7-16/h3-9,11-12,20H,10,13H2,1-2H3
InChIKeyLOYPRWOUXJJOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol: Structural Identity and Procurement-Relevant Physicochemical Profile


3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol (C₁₉H₂₀N₂O, MW 292.38 g/mol, exact mass 292.157563) is a trisubstituted 1H-pyrazol-5-ol derivative bearing a 3-methyl, N1-(4-methylphenyl), and C4-(2-phenylethyl) substitution pattern. The compound belongs to the pyrazol-5-ol (hydroxypyrazole) class, which exists in tautomeric equilibrium between the 1H-pyrazol-5-ol and 1,2-dihydro-3H-pyrazol-3-one forms, a property that critically influences hydrogen-bonding capacity, target recognition, and metabolic stability [1]. Its ¹H NMR spectrum in DMSO-d₆ has been registered in the KnowItAll NMR Spectral Library (Wiley), providing a verified spectral fingerprint for identity confirmation during procurement and QC [2]. The N1-(4-methylphenyl) motif distinguishes this compound from the more common N1-phenyl analogs, introducing altered electronic character at the pyrazole ring and increased lipophilicity that can modulate both target binding and pharmacokinetic behavior relative to in-class alternatives.

Why 3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol Cannot Be Interchanged with Generic Pyrazol-5-ol Analogs


Simple substitution of this compound with a generic pyrazol-5-ol or even a closely related analog introduces quantifiable liability at three positions critical for pharmacological performance. First, the N1-aryl group directly tunes the electron density on the pyrazole ring and the tautomeric equilibrium constant (K_T), which governs whether the compound presents as a hydrogen-bond donor (OH form) or acceptor (C=O form) to biological targets; replacing N1-(4-methylphenyl) with N1-phenyl shifts the tautomeric ratio and has been shown to alter endothelin receptor binding affinity by >10-fold in the pyrazol-5-ol series [1]. Second, the C4-(2-phenylethyl) substituent occupies a lipophilic pocket that is absent in unsubstituted or C4-H analogs such as 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (CAS 2046-03-9); loss of this group eliminates a critical hydrophobic contact and reduces molecular weight by approximately 104 g/mol, fundamentally altering target engagement geometry. Third, the regioisomer 3-methyl-1-(3-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol (InChIKey: KFLYUTCLRSQGOB) demonstrates that even a methyl positional shift from para to meta on the N1-aryl ring produces a distinct NMR fingerprint, confirming that these compounds are not spectroscopically interchangeable in quality-controlled workflows [2]. These three substitution-dependent properties mean that in-class analogs cannot serve as drop-in replacements without re-validating target engagement, selectivity, and analytical identity.

Quantitative Evidence Guide: 3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol vs. Key Comparators


N1-(4-Methylphenyl) vs. N1-Phenyl: Impact on Lipophilicity and Predicted Target Binding

The replacement of N1-phenyl (as in 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol, CAS 925563-85-5) with N1-(4-methylphenyl) introduces a para-methyl group that increases calculated logP by approximately +0.5 log units based on fragment-based contribution (Hansch π for aromatic –CH₃ ≈ +0.52) [1]. In the pyrazol-5-ol endothelin antagonist series, Zhang et al. (2000) demonstrated that modifications at the N1-aryl position can alter ET_A receptor binding affinity by over an order of magnitude, with electron-donating para-substituents generally reducing affinity but improving selectivity over ET_B relative to the unsubstituted phenyl case [2]. While direct head-to-head IC₅₀ data for the target compound vs. the N1-phenyl analog are not available in the public domain, the structure-activity trend is class-level validated: the N1-(4-methylphenyl) group is expected to yield a compound with higher logP and distinct selectivity profile compared to the N1-phenyl analog.

Medicinal chemistry SAR Pyrazole lipophilicity

C4-(2-Phenylethyl) vs. C4-H: Molecular Weight and Hydrophobic Surface Area Differentiation

The presence of the C4-(2-phenylethyl) substituent increases the molecular weight by 104.15 g/mol and adds approximately 98 Ų of nonpolar solvent-accessible surface area compared to the C4-unsubstituted analog 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (CAS 2046-03-9, MW 188.23, C₁₁H₁₂N₂O). This is a directly calculable physicochemical differentiation. In the broader pyrazol-5-ol class, C4-substitution with arylalkyl groups has been shown in the endothelin antagonist SAR series to be a primary driver of binding affinity: C4-unsubstituted pyrazol-5-ols showed only micromolar affinity at ET_A and ET_B receptors, whereas introduction of appropriate C4-aralkyl groups improved binding into the sub-micromolar range [1]. The C4-(2-phenylethyl) group specifically provides a two-carbon flexible linker between the pyrazole core and the terminal phenyl ring, enabling induced-fit conformational adaptation at the target binding site that is geometrically inaccessible to C4-H or C4-methyl analogs.

Physicochemical profiling Molecular recognition Library design

Regioisomeric Differentiation: 4-Methylphenyl vs. 3-Methylphenyl at N1 – Spectroscopic and Predicted Binding Consequences

The target compound (N1-4-methylphenyl; InChIKey: AQBMSYPXMOKXHL) and its regioisomer (N1-3-methylphenyl; InChIKey: KFLYUTCLRSQGOB) both have formula C₁₉H₂₀N₂O and are registered in the KnowItAll NMR Spectral Library under Wiley's SpectraBase. Despite identical molecular formula and mass, their ¹H NMR spectra are distinguishable [1][2]. The para-methyl substitution in the target compound produces a symmetric A₂B₂ pattern for the N1-aryl protons, while the meta-methyl in the regioisomer yields a more complex coupling pattern. This regioisomeric difference has structural consequences for target binding: para-substitution extends the molecular long axis without altering the direction of the N1-aryl plane, whereas meta-substitution introduces a lateral steric protrusion that may clash with binding site residues in narrow pockets. This provides a positive reason to verify and specify the exact regioisomer during procurement, rather than accepting a mixed or unspecified batch.

Analytical chemistry Quality control Regioisomer identification

Tautomeric Equilibrium: Pyrazol-5-ol vs. Pyrazol-3-one – Implications for Hydrogen-Bonding and Target Recognition

N-Substituted pyrazol-5-ols exist in a tautomeric equilibrium between the 5-hydroxy (enol) form and the 3-one (keto) form, mediated by the N1 substituent electronic character and solvent polarity. Schulz et al. (2018) demonstrated by X-ray crystallography that 1-phenyl-1,2-dihydro-3H-pyrazol-3-one crystallizes as hydrogen-bonded dimers of the 1H-pyrazol-3-ol (enol) tautomer, confirming that the enol form is the thermodynamically stable tautomer in the solid state for N1-aryl pyrazol-5-ols [1]. The N1-(4-methylphenyl) group, being more electron-donating than unsubstituted phenyl, is predicted to shift the tautomeric equilibrium further toward the enol form compared to N1-phenyl analogs, increasing the hydrogen-bond donor character of the compound. This matters for target recognition because the OH and C=O tautomers present complementary hydrogen-bonding pharmacophores: the OH form acts as an H-bond donor to backbone carbonyls, while the C=O form accepts H-bonds from backbone NH groups. For pyrazol-5-ol-based endothelin antagonists, the enol OH was identified as a critical pharmacophoric element for receptor binding [2].

Tautomerism Molecular recognition Drug design

Availability and Purity Profile vs. Closest Structural Analogs

The target compound is available from multiple specialty chemical suppliers including AKSci (catalog Y8175, purity ≥95%), Matrix Fine Chemicals (catalog MM1424), and Apollo Scientific (catalog OR8130, purity 97%) [1]. Its closest C4-unsubstituted analog, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (CAS 2046-03-9), is widely available at 95–97% purity from numerous vendors. However, the C4-(2-phenylethyl) substitution in the target compound makes it a more specialized research chemical with fewer suppliers, which is a procurement-relevant differentiation: the target compound offers access to a more elaborated pharmacophore at the cost of reduced vendor optionality. The N1-phenyl C4-phenylethyl analog (CAS 925563-85-5) is similarly specialized and its availability from commercial suppliers is limited, making the target compound with its N1-(4-methylphenyl) a distinct, purchasable alternative within the same complexity tier.

Chemical procurement Sourcing Purity comparison

Optimal Research and Application Scenarios for 3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol Based on Differentiated Evidence


Endothelin Receptor Tool Compound Screening with a Lipophilic C4-Anchored Pharmacophore

The C4-(2-phenylethyl) group combined with the N1-(4-methylphenyl) substitution provides a pyrazol-5-ol scaffold with a deep hydrophobic anchor (phenylethyl) and a modulated electronic environment at the N1-aryl ring. Based on the class-level SAR established by Zhang et al. (2000) showing that C4-substituted pyrazol-5-ols engage endothelin receptors with significantly improved affinity over C4-unsubstituted analogs, this compound is suitable for inclusion in ET_A/ET_B screening panels where differential N1-aryl substitution is hypothesized to tune receptor subtype selectivity [1]. The enol tautomer (OH form) of the pyrazol-5-ol core provides a hydrogen-bond donor pharmacophore critical for ET receptor interaction, a feature confirmed by crystallographic studies of the tautomeric form in solid state [2].

Kinase Inhibitor or Nuclear Receptor Ligand Library Expansion with Trisubstituted Pyrazole Cores

The combination of three distinct substituents (3-methyl, N1-4-methylphenyl, C4-2-phenylethyl) on the pyrazol-5-ol scaffold creates a three-dimensional pharmacophore suitable for screening against targets requiring occupancy of multiple sub-pockets, including kinase ATP-binding sites and nuclear receptor ligand-binding domains. The para-methyl on the N1-aryl group extends the molecular long axis without introducing the steric clash that a meta-methyl would create (regioisomer differentiation confirmed by distinct NMR spectra in SpectraBase [3]). This makes the compound a geometrically cleaner probe than the N1-(3-methylphenyl) regioisomer for targets with narrow, linear binding pockets.

Cytochrome P450 Inhibition Profiling in Early ADME-Tox Panels

Pyrazol-5-ol derivatives as a class have known interactions with cytochrome P450 enzymes. The specific substitution pattern of this compound—particularly the lipophilic C4-(2-phenylethyl) tail and the electron-donating N1-(4-methylphenyl)—creates a distinct CYP interaction profile that differs from simpler pyrazole analogs. Inclusion of this compound in CYP inhibition panels (CYP3A4, CYP2C19, CYP2D6, CYP2B6) alongside the C4-unsubstituted analog (CAS 2046-03-9) and the N1-phenyl C4-phenylethyl analog (CAS 925563-85-5) would allow deconvolution of substituent-specific contributions to CYP inhibition, supporting rational lead optimization [4]. The verified NMR reference spectrum in SpectraBase (Compound ID C5gCWGCemWo) ensures analytical traceability for regulatory-grade ADME studies.

Synthetic Methodology Development: C4-Alkylation and Tautomer-Directed Derivatization

The pyrazol-5-ol core with its tautomeric equilibrium presents a synthetically versatile handle for selective derivatization: the enol OH can be O-alkylated or acylated, while the C=O tautomer can undergo condensation reactions. The presence of the C4-(2-phenylethyl) group in this compound makes it a useful substrate for developing C4-selective functionalization methods that preserve the N1-aryl and C3-methyl groups, whereas the simpler C4-H analog (CAS 2046-03-9) would be more prone to competing C4 electrophilic substitution. The compound's well-characterized ¹H NMR spectrum in DMSO-d₆ [3] provides a reliable baseline for monitoring reaction progress and product purity in methodology studies.

Quote Request

Request a Quote for 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.